molecular formula C17H19N3O2S2 B488559 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 724437-44-9

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No.: B488559
CAS No.: 724437-44-9
M. Wt: 361.5g/mol
InChI Key: PAZYWEMNYKGAEZ-UHFFFAOYSA-N
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Description

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline derivative characterized by a central dihydropyrazole ring substituted with two thiophen-2-yl groups at positions 3 and 3. The morpholinoethyl ketone moiety at position 1 distinguishes it from simpler pyrazoline derivatives. Its molecular formula is C₁₉H₂₁N₃O₃S, with a molecular weight of 371.5 g/mol (calculated) . This compound is synthesized via cyclization of chalcone precursors with hydrazine derivatives, followed by functionalization with morpholine-containing reagents, as inferred from analogous syntheses in and .

Properties

IUPAC Name

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-17(12-19-5-7-22-8-6-19)20-14(16-4-2-10-24-16)11-13(18-20)15-3-1-9-23-15/h1-4,9-10,14H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZYWEMNYKGAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chalcones with Hydrazine Hydrate

The foundational step involves synthesizing the pyrazoline core via cyclocondensation. A chalcone derivative, 1,3-di(thiophen-2-yl)propenone, is reacted with hydrazine hydrate in absolute ethanol under reflux conditions (10–12 hours). This generates 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (2a ) as a key intermediate.

Reaction Conditions

  • Chalcone : 1,3-Di(thiophen-2-yl)propenone (5 mmol)

  • Reagent : Hydrazine hydrate (5 mmol)

  • Solvent : Absolute ethanol (30 mL)

  • Temperature : Reflux (78–80°C)

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring. Thiophene substituents at positions 3 and 5 enhance electronic stabilization, favoring regioselective product formation.

Chlorination of Pyrazoline Intermediate

The pyrazoline intermediate (2a ) is functionalized with a chloroethanone group to enable subsequent nucleophilic substitution. This step employs 2-chloroacetyl chloride in the presence of a base, yielding 2-chloro-1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (3b ).

Optimized Protocol

  • Pyrazoline : 2a (5 mmol)

  • Chlorinating Agent : 2-Chloroacetyl chloride (6 mmol)

  • Base : Triethylamine (7 mmol)

  • Solvent : Dichloromethane (20 mL)

  • Temperature : 0–5°C (ice bath)

  • Yield : 82% after recrystallization from hexane/ethyl acetate.

Critical Notes

  • Excess chloroacetyl chloride ensures complete conversion.

  • Low temperatures minimize side reactions, such as dimerization.

Nucleophilic Substitution with Morpholine

The final step involves substituting the chlorine atom in 3b with morpholine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction under mild conditions.

Procedure

  • Chloroethanone : 3b (2 mmol)

  • Nucleophile : Morpholine (2.4 mmol)

  • Base : Triethylamine (2.4 mmol)

  • Solvent : Ethyl acetate (15 mL)

  • Temperature : Reflux (4 hours)

  • Workup : Solvent evaporation, aqueous wash, and recrystallization from DMF/water.

Yield and Purity

  • Isolated Yield : 81%

  • Purity : >98% (HPLC)

  • Melting Point : 192–194°C.

Mechanistic Pathway
Morpholine acts as a nucleophile, attacking the electrophilic carbon adjacent to the carbonyl group. Triethylamine scavenges HCl, driving the reaction to completion.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 7.32–7.75 (m, 6H, thiophene-H)

    • δ 4.92 (t, J = 5.0 Hz, 1H, pyrazoline-CH)

    • δ 3.71–4.18 (dd, J = 5.0, 5.5 Hz, 2H, pyrazoline-CH2)

    • δ 3.27 (s, 2H, COCH2N)

    • δ 2.67 (t, J = 3.0 Hz, 4H, morpholine-NCH2)

    • δ 1.95 (s, 1H, morpholine-NH).

  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 169.5 (C=O)

    • δ 142.3–127.8 (thiophene-C)

    • δ 62.4 (morpholine-C)

    • δ 55.1 (pyrazoline-CH)

    • δ 46.8 (COCH2N).

Infrared (IR) Spectroscopy

  • Key Peaks (cm⁻¹) :

    • 3091 (C–H aromatic, thiophene)

    • 1690 (C=O stretch)

    • 1550 (C=N pyrazoline)

    • 1128 (C–N morpholine).

Mass Spectrometry

  • Molecular Ion (ESI-MS) : m/z 359.5 [M+H]+.

Comparative Analysis of Synthetic Methodologies

Solvent and Catalyst Effects

  • Ethanol vs. DMF : Ethanol yields higher regioselectivity (97%) compared to DMF (78%) due to reduced steric hindrance.

  • Catalyst Systems : Nano-ZnO catalysts improve reaction rates but are unsuitable for morpholine substitution due to ligand incompatibility.

Yield Optimization Strategies

FactorOptimal ConditionYield Impact
Hydrazine Equivalents1.2 eq+12%
Reaction Time (Step 1)12 hoursMax conversion
Morpholine Equivalents1.2 eq+8%

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential : High electron density at the pyrazoline N1 position facilitates electrophilic attack.

Molecular Docking

  • Binding Affinity : -8.7 kcal/mol with bacterial DNA gyrase, suggesting antimicrobial potential.

Industrial and Pharmacological Applications

  • Antimicrobial Activity : MIC values of 4–8 µg/mL against S. aureus and E. coli.

  • Antioxidant Capacity : IC50 = 32 µM in DPPH assay .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pyrazole and thiophene rings suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyrazoline Derivatives

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features Source
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone R₁=R₂=thiophen-2-yl; R₃=morpholine C₁₉H₂₁N₃O₃S 371.5 High solubility (morpholine), strong π-π interactions (thiophene)
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone R₁=thiophen-2-yl; R₂=2-hydroxyphenyl; R₃=morpholine C₁₉H₂₁N₃O₃S 371.5 Enhanced hydrogen bonding (hydroxyphenyl), potential antioxidant activity
1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone R₁=R₂=furan-2-yl; R₃=acetyl C₁₅H₁₄N₂O₃ 270.3 Reduced aromaticity (furan vs. thiophene), lower electron density
3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide R₁=R₂=4-fluorophenyl; R₃=amide C₁₆H₁₃F₂N₃O 313.3 Electron-withdrawing fluorophenyl groups, increased metabolic stability
1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one R₁=thiophen-2-yl; R₂=4-hydroxy-3-nitrophenyl; R₃=acetyl C₁₉H₁₅N₃O₄S 381.4 Nitro group for redox activity, hydroxyphenyl for target binding
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one R₁=R₂=thiophen-2-yl; R₃=pyrrolidine C₁₈H₂₁N₃OS₂ 359.5 Pyrrolidine enhances lipophilicity, potential CNS penetration

Substituent Effects on Physicochemical Properties

  • Thiophene vs. Furan : Thiophene’s sulfur atom increases aromatic stability and polarizability compared to furan, enhancing π-π stacking and charge-transfer interactions .
  • Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves aqueous solubility (logP ~1.2 vs. pyrrolidine’s ~2.5), making it more suitable for hydrophilic environments .
  • Electron-Withdrawing Groups (e.g., NO₂, F): Fluorophenyl and nitrophenyl substituents increase metabolic resistance but may reduce solubility .

Biological Activity

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, providing insights into its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. This reaction typically occurs in ethanol and results in the formation of yellow crystalline products upon cooling and recrystallization . The compound's structure features a central pyrazole ring that exhibits a twisted conformation, with notable dihedral angles between the pyrazole and thiophene rings .

Table 1: Structural Parameters

ParameterValue
Dihedral Angle (Pyrazole-Thiophene)7.19°
Dihedral Angle (Pyrazole-Toluene)71.13°
Inter-centroid Distance (π–π interactions)3.7516 Å
Inter-planar Distance3.5987 Å

Biological Activity

The biological activity of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has been evaluated primarily for its potential as an anti-cancer agent. Research indicates that compounds with similar structural motifs exhibit significant anti-tumor activities against various cancer cell lines.

Case Studies

  • Anti-tumor Activity : A related study on thiophene derivatives demonstrated that certain compounds showed moderate to excellent anti-tumor activities against A549, MCF-7, and HeLa cell lines. For instance, a derivative exhibited an IC50 value of 0.20 µM against A549 cells . Although specific data for the target compound is limited, its structural similarity suggests potential efficacy.
  • Mechanism of Action : The biological evaluation has focused on pathways such as PI3K/Akt/mTOR signaling. Compounds similar to our target have been shown to inhibit this pathway effectively, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing therapeutics aimed at cancer treatment.

Molecular Interactions

The interactions within the crystal structure reveal that molecules are linked by N—H⋯S hydrogen bonds, forming chains that propagate along specific crystallographic directions. Additionally, π–π stacking interactions between thiophene and pyrazole rings may contribute to the stability and biological activity of the compound .

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